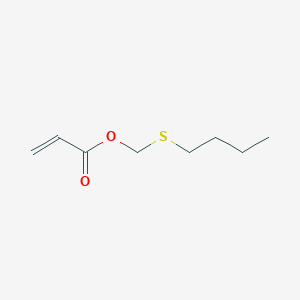

(Butylsulfanyl)methyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

62839-35-4 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

butylsulfanylmethyl prop-2-enoate |

InChI |

InChI=1S/C8H14O2S/c1-3-5-6-11-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 |

InChI Key |

YHLNKBVKTLRMIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Butylsulfanyl Methyl Prop 2 Enoate

Direct Esterification and Transesterification Approaches for Prop-2-enoates

Direct esterification and transesterification are fundamental reactions in the synthesis of acrylate (B77674) esters. Direct esterification, in this context, would involve the reaction of prop-2-enoic acid (acrylic acid) with (butylsulfanyl)methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the ester product. Polymerization inhibitors like hydroquinone (B1673460) are often added to prevent the unwanted polymerization of the acrylate monomer during the reaction. google.com

Transesterification, another key approach, offers an alternative route by reacting a readily available acrylate ester, such as methyl prop-2-enoate or ethyl prop-2-enoate, with (butylsulfanyl)methanol. orgsyn.org This reaction can be catalyzed by either acids or bases. orgsyn.orgnih.gov Heterogeneous basic catalysts have also been explored for the transesterification of acrylates, offering advantages in terms of catalyst separation and recycling. nih.gov The choice of catalyst can be crucial in minimizing side reactions, such as Michael addition. nih.gov For instance, sterically demanding sodium or magnesium aryloxides have been shown to be highly chemoselective catalysts for the transesterification of methyl (meth)acrylates, favoring the desired ester exchange over undesired conjugate additions. nih.gov

| Reaction Type | Reactants | Catalyst Examples | Key Conditions |

| Direct Esterification | Prop-2-enoic acid, (Butylsulfanyl)methanol | Sulfuric acid, p-Toluenesulfonic acid | Removal of water, Polymerization inhibitor |

| Transesterification | Methyl prop-2-enoate, (Butylsulfanyl)methanol | Alkyl titanates, Sodium/Magnesium aryloxides | Anhydrous conditions, Inert atmosphere |

Thiol-Michael Addition Routes in Sulfur-Containing Acrylate Synthesis

The Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, stands out as a highly efficient and widely used method for synthesizing sulfur-containing acrylates. polimi.it This reaction would involve the addition of butanethiol to an appropriate acrylate precursor.

Mechanistic Analysis of Thiol-Michael Addition in Acrylate Formation

The mechanism of the Thiol-Michael addition can proceed through two primary pathways: base-catalyzed and nucleophile-initiated.

In the base-catalyzed mechanism , a base deprotonates the thiol (butanethiol) to form a thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final thioether product. The choice of base and solvent can significantly influence the reaction rate, with polar aprotic solvents often accelerating the reaction by stabilizing the thiolate anion.

The nucleophile-initiated mechanism involves the initial addition of a nucleophilic catalyst, such as a phosphine (B1218219), to the acrylate. This generates a zwitterionic intermediate that then deprotonates the thiol, creating the reactive thiolate anion which then proceeds to add to another acrylate molecule in a catalytic cycle.

Catalytic Systems and Reaction Conditions for (Butylsulfanyl)methyl prop-2-enoate Synthesis

A variety of catalytic systems can be employed for the synthesis of thioether acrylates via Thiol-Michael addition. These include both amine and phosphine catalysts.

Amine Catalysts: Primary, secondary, and tertiary amines are effective catalysts for the Thiol-Michael reaction. Primary amines have been shown to be particularly efficient.

Phosphine Catalysts: Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective catalysts, often yielding complete conversion in a short time, even at low catalytic loadings.

The reaction is typically carried out under mild conditions, often at room temperature. The choice of solvent can play a role, with polar aprotic solvents generally favoring the reaction. The reaction is also known for its high efficiency and selectivity, often proceeding with minimal side products.

| Catalyst Type | Catalyst Examples | Typical Reaction Conditions |

| Amine | Triethylamine, Hexylamine | Room temperature, various solvents |

| Phosphine | Dimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP) | Room temperature, aqueous or organic media |

Exploration of Novel Synthetic Pathways for Sulfur-Functionalized Acrylate Monomers

Beyond the traditional methods, research into novel synthetic pathways for sulfur-functionalized acrylates continues to expand, driven by the demand for more sustainable and efficient processes.

Biocatalytic Strategies in Acrylate Ester Synthesis

Biocatalysis offers an environmentally friendly alternative for the synthesis of acrylate esters. Lipases, a class of enzymes, have been successfully used to catalyze the transesterification of acrylates in organic solvents and even supercritical fluids. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym® 435) has demonstrated its ability to catalyze the synthesis of esters from various alcohols and acids under mild conditions. While specific studies on the biocatalytic synthesis of this compound are not widely reported, the existing research on biocatalytic acrylate synthesis suggests its potential as a viable green route. The reaction rates and enzyme activity in biocatalytic systems are highly dependent on the solvent, with hydrophobic solvents generally leading to better performance.

Emerging Chemical Routes for Thioether Acrylates

Emerging chemical routes for the synthesis of thioether acrylates often focus on improving atom economy, reducing waste, and utilizing more sustainable starting materials. These can include:

Metal-catalyzed cross-coupling reactions: Palladium and copper-catalyzed reactions are commonly used for the formation of C-S bonds, providing a route to aryl thioethers. acsgcipr.org While less common for alkyl thioether acrylates, these methods offer a high degree of control and functional group tolerance. acsgcipr.org

Thiol-ene and thiol-yne "click" reactions: These reactions are known for their high efficiency, selectivity, and mild reaction conditions. While the Thiol-Michael addition is a type of thiol-ene reaction, other variations and catalyst systems continue to be explored.

Organocatalytic approaches: The use of small organic molecules as catalysts is a growing area of interest. For example, a thiol-free organocatalytic protocol using an indole (B1671886) thiolate organocatalyst has been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols. nih.gov

These emerging methodologies highlight the ongoing efforts to develop more sophisticated and sustainable strategies for the synthesis of functionalized monomers like this compound.

Advanced Polymerization Studies of Butylsulfanyl Methyl Prop 2 Enoate

Homopolymerization and Copolymerization Kinetics

The kinetics of polymerization for (Butylsulfanyl)methyl prop-2-enoate are governed by the interplay of the acrylate (B77674) functionality and the influence of the sulfur atom. While specific kinetic data for this exact monomer is not extensively documented in publicly available literature, the behavior can be largely understood by examining the well-established principles of acrylate and thiol-acrylate polymerization.

The radical polymerization of acrylates is a cornerstone of polymer chemistry, characterized by initiation, propagation, and termination steps. For this compound, a typical radical polymerization would proceed via the opening of the carbon-carbon double bond of the prop-2-enoate group. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature.

In the absence of specific experimental data for this compound, we can infer its likely kinetic behavior from studies on similar acrylate monomers. For instance, the polymerization of methyl acrylate has been extensively studied, and it is known that the propagation rate coefficient (kp) is influenced by the solvent polarity, which can affect hydrogen bonding and monomer reactivity. rsc.org The thioether group in this compound might also influence the radical reactivity through electronic effects or potential chain transfer reactions, although this would require specific experimental validation.

Table 1: General Kinetic Parameters for Acrylate Radical Polymerization (Illustrative)

| Parameter | Description | Typical Value Range for Acrylates | Factors Influencing the Parameter |

| kp (L·mol-1·s-1) | Propagation Rate Coefficient | 103 - 105 | Monomer structure, temperature, solvent |

| kt (L·mol-1·s-1) | Termination Rate Coefficient | 106 - 108 | Viscosity of the medium, radical mobility |

| CM | Chain Transfer to Monomer Constant | 10-5 - 10-4 | Monomer structure |

| Ea,p (kJ·mol-1) | Activation Energy for Propagation | 15 - 30 | Monomer structure |

| Ea,t (kJ·mol-1) | Activation Energy for Termination | 5 - 15 | Diffusion control |

Note: This table presents typical values for acrylate monomers and is for illustrative purposes. Specific values for this compound would require experimental determination.

Photopolymerization offers rapid, spatiotemporally controlled curing and is particularly relevant for thiol-acrylate systems. The unique chemistry of this compound, which contains both a thiol-reactive component (implicitly, through potential thiol-ene reactions in copolymerization) and an acrylate group, makes it a candidate for efficient photopolymerization processes.

Thiol-acrylate photopolymerizations are known for their rapid kinetics and high conversions. acs.org These reactions proceed via a mixed-mode mechanism involving both chain-growth polymerization of the acrylate and step-growth addition of thiols to the acrylate double bonds (a thiol-ene reaction). acs.org This dual mechanism can lead to the formation of highly uniform polymer networks. acs.org The kinetics are characterized by a reduction in oxygen inhibition, a common issue in radical polymerization, as the thiol can act as a chain transfer agent to consume peroxy radicals and reinitiate polymerization. google.com

The polymerization rate in these systems is dependent on the concentration of both the thiol and acrylate functional groups. Modeling has shown that the reaction orders in thiol-ene systems are governed by the ratio of the thiyl radical propagation to chain transfer kinetic parameters. cmu.edu

The choice of photoinitiator is crucial in determining the efficiency and rate of photopolymerization. Photoinitiators for thiol-acrylate systems are typically free-radical generators that cleave upon exposure to UV or visible light to produce initiating radicals. The concentration and absorption characteristics of the photoinitiator must be matched to the light source to ensure efficient initiation.

The photopolymerization of thiol-acrylate systems, such as those that could be formed by copolymerizing this compound with a multifunctional thiol, is best described by a binary polymerization model. google.com This model considers the simultaneous and interacting kinetics of two primary reaction pathways:

Thiol-Ene (TEP) Step-Growth Polymerization: The addition of a thiyl radical to the acrylate double bond, followed by chain transfer to another thiol molecule to regenerate the thiyl radical.

Free Radical (FRP) Chain-Growth Polymerization: The conventional radical polymerization of the acrylate double bonds.

Photopolymerization Kinetics and Mechanisms

Controlled Polymerization Techniques for this compound

Controlled polymerization techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. For a monomer like this compound, these methods could be employed to create well-defined materials.

While specific studies on the controlled polymerization of this compound are scarce, the general applicability of techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to acrylates and sulfur-containing monomers is well-established.

Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of various acrylates, including functional acrylates, with excellent control over the polymer characteristics. cmu.edunih.gov The presence of the thioether group in this compound would need to be evaluated for its compatibility with the copper catalyst systems typically used in ATRP, as sulfur compounds can sometimes poison the catalyst. However, ATRP has been successfully applied to the polymerization of (meth)acrylates containing thioether groups. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique known for its tolerance to a wide range of functional groups and reaction conditions. RAFT has been used to polymerize various acrylate monomers and is generally compatible with sulfur-containing compounds. In fact, the RAFT process itself relies on sulfur-based chain transfer agents (CTAs). This makes RAFT a highly promising candidate for the controlled polymerization of this compound, potentially allowing for the synthesis of well-defined homopolymers and block copolymers. The ability to reverse RAFT polymerization to regenerate monomer has also been demonstrated, offering a pathway to recyclable polymers. nih.gov

Copolymerization with Sulfur and Sulfur-Containing Monomers

The incorporation of sulfur into polymer backbones can lead to materials with enhanced properties, including improved mechanical, optical, and thermal characteristics. rsc.org The copolymerization of this compound with elemental sulfur and other sulfur-containing monomers represents a strategy to develop novel sulfur-containing acrylic polymers.

Anionic Hybrid Copolymerization with Elemental Sulfur

A recent development in sulfur-based polymer synthesis is the anionic hybrid copolymerization of elemental sulfur (S₈) with acrylates, which can proceed at room temperature. acs.orgnih.gov This method overcomes the challenges of traditional inverse vulcanization, which often requires high temperatures. rsc.orgarizona.edu In this process, an initiator system, such as a phosphazene base with a thiol, activates the acrylate monomer and the elemental sulfur, leading to a copolymer with short polysulfide segments. acs.orgresearchgate.net

The mechanism involves a continuous transfer between thiolate and carbanion active centers during polymerization. acs.org The resulting copolymer from the reaction of S₈ with a diacrylate has been shown to possess high cross-linking density and excellent mechanical properties, with tensile strengths reaching up to 10.7 MPa. acs.orgnih.gov This strategy allows for the synthesis of high-performance sulfur-based polymers under mild conditions. acs.org

For the copolymerization of this compound with elemental sulfur via this method, the butylsulfanyl moiety would be retained as a pendant group, while the acrylate double bond participates in the polymerization with the sulfur rings. The resulting polymer would feature a backbone of alternating polysulfide and acrylate units.

A proposed reaction scheme for the anionic hybrid copolymerization of this compound with elemental sulfur is presented below:

Table 1: Proposed Anionic Hybrid Copolymerization of this compound and Elemental Sulfur

| Reactants | Initiator System | Proposed Copolymer Structure |

|---|

This process has been successfully applied to other acrylates, and it is anticipated that this compound would behave similarly, yielding a sulfur-containing polymer with unique properties imparted by the butylsulfanyl group. acs.orgnih.govresearchgate.net

Emulsion Polymerization for Sulfur-Acrylic Copolymers

Emulsion polymerization is a robust technique for producing high molecular weight polymers with good control over reaction kinetics and particle morphology. digitellinc.com This method has been successfully employed to synthesize sulfur-acrylic copolymers by reacting elemental sulfur with various acrylic monomers, such as acrylic acid, butyl methacrylate (B99206), and methyl methacrylate, in an aqueous medium. digitellinc.comresearchgate.net The use of surfactants and an initiator like potassium persulfate facilitates the formation of stable polymer micelles. digitellinc.com

The resulting sulfur-acrylic emulsion (SAE) polymers are typically crosslinked and exhibit a core-shell structure. digitellinc.com Characterization techniques have confirmed the conversion of crystalline sulfur into an amorphous polymer and the presence of carbon-sulfur bonds in the final product. digitellinc.com These materials have shown potential for applications such as cathode materials in lithium-sulfur batteries. digitellinc.com

In the context of this compound, emulsion polymerization with elemental sulfur would likely lead to the formation of crosslinked nanoparticles. The hydrophobic butylsulfanyl group might influence the micelle formation and the final particle size and morphology.

Table 2: Components for Emulsion Polymerization of this compound and Sulfur

| Component | Function | Example |

|---|---|---|

| Monomers | Building blocks of the polymer | This compound, Elemental Sulfur |

| Continuous Phase | Dispersion medium | Water |

| Surfactant | Stabilizes monomer droplets and polymer particles | Sodium dodecyl sulfate, Triton X-114 digitellinc.com |

Influence of Butylsulfanyl Moiety on Polymerization Behavior

The butylsulfanyl (-S(CH₂)₃CH₃) group in this compound is expected to have a significant impact on the polymerization behavior of the acrylate monomer due to both steric and electronic factors, as well as the direct involvement of the sulfur atom in chain transfer processes.

Steric and Electronic Effects on Acrylate Reactivity in Polymerization

The reactivity of an acrylate monomer in radical polymerization is influenced by the nature of its ester group. In this compound, the butylsulfanyl group is connected to the acrylate moiety via a methylene (B1212753) spacer. This separation reduces the direct electronic influence of the sulfur atom on the double bond compared to a structure where the sulfur is directly attached to the oxygen of the ester.

Role of Sulfur in Chain Transfer and Network Formation

This chain transfer process would result in a lower average molecular weight of the resulting polymer and could also lead to the formation of branched or cross-linked structures if the new radical is formed on a polymer backbone. researchgate.netmdpi.com The efficiency of this chain transfer reaction will depend on the stability of the resulting radical on the butylsulfanyl moiety and the reaction conditions. nih.gov The reversible addition-fragmentation chain transfer (RAFT) mechanism is another advanced polymerization technique that often utilizes sulfur-containing compounds to achieve controlled polymerization and complex polymer architectures. researchgate.netscispace.com

The presence of the butylsulfanyl group offers a reactive site that can be exploited for post-polymerization modification or for creating cross-linked networks, which can enhance the mechanical properties of the final material.

Spectroscopic Characterization and Structural Elucidation of Butylsulfanyl Methyl Prop 2 Enoate and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

¹H NMR Chemical Shift Analysis for Monomer and Polymer Structure

Detailed ¹H NMR analysis would be crucial to confirm the structure of the (Butylsulfanyl)methyl prop-2-enoate monomer by identifying the chemical shifts and coupling constants of the protons in the butyl, methyl, and prop-2-enoate groups. Upon polymerization, significant changes in the ¹H NMR spectrum would be expected, most notably the disappearance of the signals corresponding to the vinyl protons of the prop-2-enoate group, and the appearance of a broad signal corresponding to the polymer backbone.

¹³C NMR Spectroscopic Insights into Carbon Environments

¹³C NMR spectroscopy would provide information on the different carbon environments within the monomer and polymer. For the monomer, distinct signals would be expected for the carbonyl carbon, the vinyl carbons, and the carbons of the butylsulfanyl and methyl groups. The polymerization would be confirmed by the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated carbons in the polymer backbone.

Advanced 2D NMR Techniques for Connectivity and Assignment

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals in the monomer's spectrum by revealing proton-proton and proton-carbon correlations.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Functional Group Identification and Vibrational Mode Assignment (C=O, C=C, C-S bonds)

Infrared (IR) and Raman spectroscopy would be essential for identifying the key functional groups in both the monomer and the polymer. The monomer's spectrum would be characterized by strong absorption bands for the C=O (ester carbonyl) and C=C (vinyl) stretching vibrations. The C-S stretching vibration would also be present, though likely weaker. In the polymer's spectrum, the most significant change would be the disappearance or significant reduction in the intensity of the C=C stretching band, indicating successful polymerization.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

The polymerization of this compound could be monitored in real-time using FTIR spectroscopy. By tracking the decrease in the intensity of the C=C vibrational band over time, the kinetics of the polymerization reaction could be determined.

Until specific research focusing on the synthesis and detailed spectroscopic analysis of this compound is published, a comprehensive and data-rich article on its characterization remains speculative.

Mass Spectrometry for Molecular Identification and Oligomer Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. It involves ionizing the chemical compound to generate charged molecular ions or fragments and then measuring their mass-to-charge ratios.

For the monomer "this compound," high-resolution mass spectrometry would provide a very precise molecular weight, allowing for the confirmation of its elemental formula (C8H14O2S). The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart at its weakest bonds in a predictable manner.

In the analysis of poly(this compound), a technique such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be employed. This method is suitable for analyzing large molecules like polymers. MALDI-TOF MS can provide information on the distribution of polymer chain masses (oligomers) within a sample. For instance, in studies of other sulfur-containing methacrylates, MALDI-TOF-MS has been used to identify repeating units within the polymer structure. acs.org The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the repeating monomer unit. This allows for the determination of the monomer mass and the identification of different polymer fractions. acs.org

Table 2: Hypothetical Mass Spectrometry Data for this compound and its Oligomers

This table is a representation of the kind of data that mass spectrometry would yield. The values are calculated based on the chemical formula.

| Species | Formula | Calculated Molecular Weight (Da) |

| Monomer | C8H14O2S | 174.26 |

| Dimer | C16H28O4S2 | 348.52 |

| Trimer | C24H42O6S3 | 522.78 |

X-ray Diffraction (XRD) Studies of Polymeric Structures

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It is particularly useful for determining the degree of crystallinity in a polymer. Crystalline regions within a polymer will diffract X-rays at specific angles, producing sharp peaks in the diffraction pattern. Amorphous regions, lacking long-range order, will produce broad humps.

For poly(this compound), XRD analysis would reveal whether the polymer is amorphous, semi-crystalline, or crystalline. Many acrylate-based polymers are amorphous. The presence of the relatively flexible (butylsulfanyl)methyl side chain might further inhibit the regular packing required for crystallization.

In studies of related polymer systems, such as poly(stearyl acrylate-co-behenyl acrylate), XRD has been used to identify crystalline peaks and characterize the packing of the polymer chains. researchgate.net For example, a sharp diffraction peak at a specific 2θ angle can correspond to a particular spacing between the polymer chains. researchgate.net Similarly, in studies of poly(methyl methacrylate-butyl acrylate) nanocomposites, wide-angle X-ray diffraction (WAXD), a type of XRD, has been used to characterize the structure. nih.gov The evolution of XRD patterns can also be studied as a function of processing or doping, as has been shown for other complex polymers. dtic.mil If poly(this compound) were to exhibit some crystallinity, XRD would be the key method to quantify it and determine the arrangement of the polymer chains in the solid state.

Computational and Theoretical Investigations of Butylsulfanyl Methyl Prop 2 Enoate Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and various spectroscopic properties with a good balance of accuracy and computational cost. arxiv.orgscirp.org DFT calculations have been successfully applied to understand the reactivity and properties of acrylates and thioether-containing compounds. arxiv.orgresearchgate.net

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For (Butylsulfanyl)methyl prop-2-enoate, this involves finding the most stable conformation by considering rotations around its single bonds.

The key rotatable bonds in this compound are the C-O, C-S, and C-C bonds of the butyl group. DFT calculations can map the potential energy surface associated with these rotations to identify local and global energy minima. The structure would be influenced by a balance of steric hindrance from the butyl group and electronic effects from the acrylate (B77674) and thioether functionalities. It is expected that the molecule would adopt a relatively planar conformation around the acrylate group to maximize conjugation, while the butylsulfanylmethyl group would have several low-energy staggered conformations.

Theoretical studies on similar molecules, like thioether-linked dimers and various acrylates, have demonstrated that DFT can accurately predict structural parameters. arxiv.orgpolimi.it For instance, calculations would determine bond lengths, bond angles, and dihedral angles that characterize the most stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (acrylate) | ~1.34 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-S (thioether) | ~1.82 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-S-C | ~100° |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. polimi.it By computing the properties of the optimized molecular structure, researchers can simulate various spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts for this compound would help in assigning the peaks in an experimental spectrum, for example, distinguishing the protons on the acrylate group from those on the butyl chain. scirp.org

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net For this compound, this would predict characteristic peaks such as the C=O stretching of the ester, the C=C stretching of the acrylate, and C-S stretching of the thioether. Comparing the computed spectrum with experimental data helps confirm the molecular structure and identify specific functional groups. arxiv.orgpolimi.it

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. scirp.orgresearchgate.net The calculations for this compound would likely predict a strong π-π* transition associated with the acrylate chromophore. scirp.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes to show the output of spectroscopic predictions via DFT.

| Spectrum | Parameter | Predicted Value/Range |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| ¹H NMR | Vinyl Protons (H₂C=CH-) | 5.8 - 6.5 ppm |

| IR | Carbonyl Stretch (ν_C=O) | ~1725 cm⁻¹ |

| IR | Thioether Stretch (ν_C-S) | 600 - 800 cm⁻¹ |

DFT is instrumental in studying reaction mechanisms by calculating the energy barriers (activation energies) of transition states. rsc.org For the polymerization of this compound, this includes initiation, propagation, and termination steps. acs.org

Calculations can determine the activation energy for the addition of a radical to the monomer's double bond, which is the key step in free-radical polymerization. researchgate.net The energy profile for this reaction can be mapped, identifying the transition state structure and its energy relative to the reactants and products. researchgate.net Studies on various acrylates show that the activation energy for propagation is typically in the range of 18-30 kJ/mol. acs.org The presence of the thioether group might influence the electron density of the acrylate double bond, potentially affecting the reaction barrier. DFT calculations can quantify this effect. rsc.org These theoretical models can help predict the polymerizability of the monomer compared to others like methyl acrylate or butyl acrylate. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Conformation

While DFT is excellent for single molecules or small systems, Molecular Dynamics (MD) simulations are used to study the behavior of large systems, such as a polymer in solution or in a bulk material, over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. acs.org

For poly(this compound), MD simulations can provide insights into:

Intermolecular Interactions: MD can model the non-covalent interactions between polymer chains, such as van der Waals forces and dipole-dipole interactions. nih.govresearchgate.net The ester and thioether groups in poly(this compound) are polar, and MD simulations can quantify the strength of these interactions, which are crucial for determining the material's bulk properties like its glass transition temperature and mechanical strength. arxiv.org Studies on polyacrylates and other polymers have successfully used MD to understand these complex interactions. whiterose.ac.uknih.gov

Computational Modeling of Polymerization Processes

Computational models can simulate the entire polymerization process to predict macroscopic properties like molecular weight distribution, conversion rates, and polymer microstructure. acs.orgacs.org These models often use kinetic parameters derived from DFT calculations as input.

The kinetics of free-radical polymerization are governed by the rates of several elementary reactions, primarily propagation and termination. yok.gov.tr

Chain Propagation: The rate of propagation is determined by the propagation rate coefficient (k_p). Computational models can use k_p values, often estimated from DFT, to simulate the growth of polymer chains. researchgate.net The models can account for how k_p might change with chain length, especially for the first few monomer additions. yok.gov.tr

Chain Termination: Termination occurs when two growing radical chains react, either by combination or disproportionation. researchgate.netresearchgate.net The termination rate coefficient (k_t) is a critical parameter. Since termination is often a diffusion-controlled process, its rate depends on the viscosity of the medium and the length of the polymer chains. cmu.eduyoutube.com Computational models can incorporate these dependencies to provide a more realistic simulation of the polymerization process. macroarc.org Modeling can predict the relative probabilities of combination versus disproportionation, which affects the final molecular weight and structure of the polymer. researchgate.net

Theoretical Studies of Self-Initiation and Chain Transfer Reactions in Acrylates

The spontaneous thermal polymerization of acrylates is a complex process governed by self-initiation and various chain transfer reactions. Computational chemistry has been instrumental in elucidating the mechanisms and energetics of these fundamental reactions, which are crucial for controlling polymer properties.

Self-Initiation Mechanisms

The self-initiation of acrylate polymerization, which occurs at elevated temperatures in the absence of a conventional initiator, is generally understood to proceed through two primary proposed mechanisms: the Mayo mechanism and the Flory mechanism. acs.orgnih.govupenn.edu

The Mayo mechanism involves a concerted [4+2] Diels-Alder cycloaddition of two monomer molecules to form a non-radical dihydropyran adduct. acs.orgupenn.edu Subsequent reactions of this adduct are thought to generate initiating radicals. Computational studies on methyl acrylate, using density functional theory (DFT) and Møller-Plesset (MP2) calculations, have explored this pathway. nih.govupenn.edu On the singlet potential energy surface, a low-barrier, concerted [4+2] Diels-Alder mechanism for the formation of a dihydropyran adduct has been identified. acs.orgnih.gov

The Flory mechanism , in contrast, postulates the formation of a diradical intermediate through a [2+2] cycloaddition. acs.org For methyl acrylate, computational studies have identified a high-barrier, non-concerted [2+2] pathway on the singlet surface leading to a diradical species, which can then form dimethyl cyclobutane-1,2-dicarboxylate. acs.orgnih.gov Furthermore, investigations into the triplet potential energy surface have revealed a triplet diradical intermediate that is structurally similar to the singlet diradical but lower in energy. acs.orgnih.gov The generation of monoradicals, which are necessary to initiate polymerization, is proposed to occur through hydrogen transfer from a third monomer molecule to this triplet diradical intermediate. acs.orgnih.gov This process is considered a likely explanation for the experimentally observed spontaneous initiation. acs.orgnih.gov

For this compound, it is plausible that similar self-initiation pathways exist. The presence of the sulfur atom and the larger ester group may influence the energetics of these reactions, potentially altering the relative contributions of the Mayo and Flory mechanisms.

| Reaction | System | Computational Method | Calculated Parameter | Value | Reference |

| Diels-Alder reaction | Methyl Acrylate | B3LYP/6-31G | Activation Energy | Low Barrier | acs.orgnih.gov |

| Diradical Formation ([2+2]) | Methyl Acrylate | B3LYP/6-31G | Activation Energy | High Barrier | acs.orgnih.gov |

| Singlet to Triplet Crossover | Methyl Methacrylate (B99206) | MCSCF/6-31G* | Spin-Orbit Coupling | 2.5 cm⁻¹ | acs.orgnih.gov |

Table 1: Theoretical Parameters for Self-Initiation Reactions in Acrylates

Chain Transfer Reactions

Chain transfer reactions are critical in controlling the molecular weight and architecture of polymers. In acrylate polymerization, several types of chain transfer events can occur, including chain transfer to monomer, chain transfer to polymer, and chain transfer to solvent.

Chain Transfer to Monomer (CTM): This process involves the abstraction of a hydrogen atom from a monomer molecule by a growing polymer radical, terminating the active chain and initiating a new one. Computational studies on methyl, ethyl, and n-butyl acrylates have investigated various CTM mechanisms. westlake.edu.cnresearchgate.net The most probable mechanism is the abstraction of a hydrogen atom from the alkyl group of the ester. westlake.edu.cnresearchgate.net The specific site of abstraction depends on the structure of the acrylate.

Chain Transfer to Polymer (CTP): This intermolecular reaction involves the abstraction of a hydrogen atom from a "dead" polymer chain by a propagating radical. This leads to the formation of a new radical center on the polymer backbone, resulting in branched structures. westlake.edu.cnresearchgate.net DFT calculations have shown that the tertiary hydrogens on the polymer backbone, formed from previous disproportionation termination reactions, are the most likely sites for abstraction. westlake.edu.cnresearchgate.net The energy barriers for CTP reactions in methyl, ethyl, and n-butyl acrylates are found to be similar, and the length of the polymer chain has a minimal effect on the activation energies. westlake.edu.cnresearchgate.net

Chain Transfer to Solvent (CTS): When polymerization is carried out in a solvent, hydrogen abstraction from solvent molecules can occur. Theoretical studies on the polymerization of methyl, ethyl, and n-butyl acrylates in solvents like butanol, methyl ethyl ketone, and p-xylene (B151628) have identified the most probable abstraction sites. upenn.edu For instance, in n-butanol, the hydrogen on the methylene (B1212753) group adjacent to the oxygen is the most susceptible to abstraction. upenn.edu The polarity of the solvent can also influence the energy barriers of CTS reactions. upenn.edu

For this compound, the presence of the butylsulfanyl group introduces additional potential sites for chain transfer reactions. The hydrogens on the butyl group, particularly those alpha to the sulfur atom, could be susceptible to abstraction, potentially leading to unique polymer architectures.

| Reaction Type | System | Key Finding | Reference |

| Chain Transfer to Monomer | Methyl, Ethyl, n-Butyl Acrylate | H-abstraction from the alkyl ester group is most likely. | westlake.edu.cnresearchgate.net |

| Chain Transfer to Polymer | Methyl, Ethyl, n-Butyl Acrylate | Tertiary hydrogens on the polymer backbone are the primary abstraction sites. | westlake.edu.cnresearchgate.net |

| Chain Transfer to Solvent | Methyl, Ethyl, n-Butyl Acrylate in n-Butanol | H-abstraction from the methylene group next to the oxygen in n-butanol is favored. | upenn.edu |

Table 2: Summary of Theoretical Findings on Chain Transfer Reactions in Acrylates

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. iupac.orgrsc.orgresearchgate.net These models are built on the principle that the structure of a molecule, encoded in various molecular descriptors, dictates its behavior. iupac.orgrsc.orgresearchgate.net

In the context of acrylates, QSAR/QSPR studies have been employed to predict a range of properties, from reactivity in polymerization to physical properties of the resulting polymers. These models typically utilize a set of molecular descriptors that can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as orbital energies and partial charges.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

For instance, QSAR models have been developed to predict the skin sensitization potential of methacrylate esters. researchgate.net QSPR models have been successfully applied to predict the physical properties of polymers, such as the glass transition temperature (Tg), by considering the structure of the repeating monomer unit. researchgate.net The development of such models relies on statistical methods like multiple linear regression to establish a mathematical relationship between the descriptors and the property of interest. researchgate.net

While no specific QSAR/QSPR models for this compound were found, the methodologies applied to other acrylates could be readily adapted. By calculating a set of relevant molecular descriptors for this compound, it would be possible to use existing or newly developed QSPR models to predict its physical properties, such as boiling point, density, and refractive index. Similarly, QSAR models could provide insights into its potential reactivity and biological activity. The accuracy of these predictions would depend on the quality and applicability domain of the chosen model.

| Model Type | Application to Acrylates | Predicted Properties | Reference |

| QSAR | Skin Sensitization of Methacrylates | Skin sensitizing potential | researchgate.net |

| QSPR | Polymers of Acrylates | Glass Transition Temperature (Tg) | researchgate.net |

| QSPR | General Organic Compounds | Boiling Point, Partition Coefficient | iupac.orgresearchgate.netnih.gov |

Table 3: Examples of QSAR/QSPR Applications Relevant to Acrylates

Derivatization and Post Polymerization Functionalization of Butylsulfanyl Methyl Prop 2 Enoate Derivatives

Chemical Transformations of the Butylsulfanyl Moiety

The sulfur atom in the butylsulfanyl group of (butylsulfanyl)methyl prop-2-enoate and its polymer is a focal point for chemical modification. Its nucleophilicity and susceptibility to oxidation allow for a variety of transformations, enabling the tuning of the polymer's properties.

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the polarity and hydrogen-bonding capacity of the side chain. For instance, in related poly(thioether phenyl acrylate) systems, the oxidation of the thioether moiety has been shown to dramatically increase the hydrolytic lability of the adjacent ester group. chemspider.com This "on-off" switching of ester hydrolysis is a key principle for creating responsive materials. chemspider.com The oxidation can be achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Alkylation: The lone pair of electrons on the sulfur atom allows for alkylation, converting the thioether into a sulfonium (B1226848) salt. This introduces a positive charge into the polymer, which can have profound effects on its solubility, thermal stability, and interactions with other molecules. For example, the post-polymerization alkylation of backbone thioethers in polyethylenes with methyl triflate has been used to create polyethylenes containing sulfonium cations, which in turn reduces the degradation temperature of the polymer. osti.gov

Coordination with Metals: Thioether groups are known to coordinate with various transition metals. Acrylate-based block polymers containing thioether moieties have been shown to coordinate with copper(I), leading to the formation of thermally stable hybrid materials. nih.gov This coordination can impart novel mechanical, optical, and responsive properties to the polymer, including self-healing capabilities and sensitivity to external stimuli like acids and oxidizing agents. nih.gov

| Transformation | Reagent Example | Product | Key Property Change |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Increased polarity, enhanced ester hydrolysis chemspider.com |

| Alkylation | Methyl Triflate | Sulfonium Salt | Introduction of positive charge, altered solubility and thermal stability osti.gov |

| Coordination | Copper(I) Bromide | Metal-Polymer Complex | Enhanced mechanical properties, self-healing, chemo-responsive nih.gov |

Functionalization of Poly[this compound] Structures

Post-polymerization modification is a powerful strategy for introducing a wide array of functional groups onto a polymer backbone, allowing for the creation of a library of materials from a single precursor polymer. Poly[this compound] is an excellent candidate for such modifications due to the presence of both the thioether and the ester functionalities.

Thiol-Ene and Thiol-Yne "Click" Chemistry: While the butylsulfanyl group itself is a thioether, the principles of thiol-ene and thiol-yne chemistry can be applied to polymers that have been modified to contain pendant alkene or alkyne groups. If this compound were copolymerized with a monomer containing a reactive "ene" or "yne" group, the resulting polymer could be readily functionalized with a wide variety of thiol-containing molecules under mild conditions, often initiated by UV light or a radical initiator. rsc.orgosti.gov This "click" chemistry approach is highly efficient and offers a route to attach complex molecules, including biomolecules.

Transesterification: The ester group in the repeating unit of poly[this compound] can be exchanged with other alcohols through transesterification. This reaction can be catalyzed by acids, bases, or organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). By choosing an alcohol with a desired functional group (e.g., hydroxyl, amino, or fluorescent tag), the properties of the polymer can be significantly altered. For instance, transesterification of poly(methyl methacrylate) with different alcohols has been used to introduce alkyl, alkene, alkyne, benzyl, and ether side groups. osti.gov This method provides a pathway to functional polymers that might be difficult to synthesize directly from their corresponding monomers.

| Functionalization Method | Reactive Site | Key Features | Potential Functional Groups |

| Thiol-Ene/Yne Chemistry | Co-monomer with alkene/alkyne | High efficiency, mild conditions, "click" reaction rsc.orgosti.gov | Biomolecules, fluorescent tags, hydrophilic/hydrophobic moieties |

| Transesterification | Ester Linkage | Versatile, catalytic, tunable properties osti.gov | Hydroxyl, amine, alkyl, benzyl, ether groups |

Mechanisms of Ester Linkage Transformations and Cleavage in Thioether Acrylates

The stability of the ester linkage is crucial for the intended application of poly[this compound]. Understanding the mechanisms of its transformation and cleavage is essential for designing durable materials or, conversely, materials that degrade under specific conditions.

Hydrolysis: The ester bond can be cleaved by hydrolysis, a reaction with water that can be catalyzed by acids or bases. The rate of hydrolysis in polyacrylates is generally influenced by factors such as temperature, pH, and the steric and electronic nature of the side chain. In the case of thioether-containing acrylates, the oxidation state of the sulfur atom plays a critical role. As mentioned, oxidation of the thioether to a sulfoxide or sulfone can significantly accelerate the rate of ester hydrolysis, providing a trigger for degradation. chemspider.com

Aminolysis and Transesterification: Besides hydrolysis, the ester linkage can undergo cleavage or transformation through reactions with other nucleophiles. Aminolysis, the reaction with an amine, results in the formation of an amide and an alcohol. This is a common strategy for post-polymerization modification. Transesterification, the exchange of the alcohol part of the ester with another alcohol, is another important transformation mechanism. These reactions are often catalyzed and can proceed to high conversions, allowing for the tailored functionalization of the polymer. nih.gov

The stability of the ester linkage in polyacrylates is generally lower than in polymethacrylates due to the absence of the α-methyl group, which provides steric hindrance. Therefore, poly[this compound] would be expected to be more susceptible to hydrolytic and other nucleophilic attacks compared to its methacrylate (B99206) counterpart.

| Transformation | Nucleophile | Product(s) | Key Influencing Factors |

| Hydrolysis | Water | Carboxylic Acid + Alcohol | pH, temperature, oxidation state of thioether chemspider.com |

| Aminolysis | Amine | Amide + Alcohol | Amine nucleophilicity, steric hindrance |

| Transesterification | Alcohol | New Ester + Original Alcohol | Catalyst, alcohol concentration, temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.